1-(9-Methyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9-Methyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)pentan-1-one is a compound belonging to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a quinoline ring fused with a pyrrole ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-(9-Methyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)pentan-1-one can be achieved through a multi-step process. One common method involves the initial synthesis of ethyl 2-chloromethyl-quinoline-3-carboxylate, followed by its reaction with various amines in a refluxing ethanol-acetic acid solvent system . This method is efficient and yields high purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
1-(9-Methyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating parasitic infections.
Industry: It can be used in the synthesis of dyes and pigments due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of 1-(9-Methyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)pentan-1-one involves its interaction with molecular targets in biological systems. For instance, its antileishmanial activity is attributed to its ability to inhibit specific enzymes in the parasite, leading to its death . The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry.
Comparison with Similar Compounds
Similar compounds include other pyrroloquinoline derivatives such as:
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Known for its antileishmanial activity.
N-substituted-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones: These compounds have shown potential in medicinal chemistry for their diverse biological activities. The uniqueness of 1-(9-Methyl-1,3-dihydro-2H-pyrrolo[3,4-b]quinolin-2-yl)pentan-1-one lies in its specific methyl and pentanone substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
61643-87-6 |
---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-(9-methyl-1,3-dihydropyrrolo[3,4-b]quinolin-2-yl)pentan-1-one |
InChI |
InChI=1S/C17H20N2O/c1-3-4-9-17(20)19-10-14-12(2)13-7-5-6-8-15(13)18-16(14)11-19/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
RQEQMRAYIZSFBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CC2=C(C3=CC=CC=C3N=C2C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.